molecular formula C15H21N3O3 B2698114 4-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid CAS No. 724455-62-3

4-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid

Cat. No.: B2698114
CAS No.: 724455-62-3
M. Wt: 291.351
InChI Key: MRPFHGFSGJBYSV-UHFFFAOYSA-N
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Description

4-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a 4-methylpiperazinylphenyl group via an amide linkage. Its molecular formula is C₁₆H₂₁N₃O₄, with a molecular weight of 319.36 g/mol .

Properties

IUPAC Name

4-[4-(4-methylpiperazin-1-yl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-17-8-10-18(11-9-17)13-4-2-12(3-5-13)16-14(19)6-7-15(20)21/h2-5H,6-11H2,1H3,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPFHGFSGJBYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid involves several steps. One common method includes the reaction of 4-methylpiperazine with 4-nitrobenzoyl chloride to form an intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with succinic anhydride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under controlled temperatures to ensure high yields and purity .

Scientific Research Applications

Medicinal Chemistry

This compound is being explored for its role as a bioactive molecule in drug development. Its structural characteristics allow it to interact with various biological targets, making it a candidate for designing new therapeutic agents.

Key Studies:

  • Anticancer Activity: Research has indicated that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent.
  • Neuropharmacology: The piperazine moiety is associated with neuroactive properties, prompting investigations into its effects on neurological disorders.

Biological Applications

Studies have suggested that 4-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid may possess antimicrobial and anti-inflammatory properties.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that certain derivatives showed significant inhibition of bacterial growth, indicating potential use in developing new antibiotics.

Synthesis of Complex Molecules

The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical formulations.

Application AreaDescription
Pharmaceuticals Used in the synthesis of compounds targeting various diseases.
Specialty Chemicals Acts as a building block for producing specialty chemicals with specific functionalities.

Chemical Manufacturing

In industrial settings, the compound can be utilized for producing specialty chemicals, benefiting from its unique chemical structure to create derivatives with enhanced properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents, heterocyclic rings, and backbone modifications. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features
Target Compound : 4-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid C₁₆H₂₁N₃O₄ 319.36 4-Methylpiperazinylphenyl Amide linkage, butanoic acid backbone
4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid [] C₁₅H₁₉ClN₂O₃ 310.78 Chlorophenyl, methylpiperazinyl Oxobutanoic acid, substituent at position 2
4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutyric acid [] C₁₄H₁₆ClN₂O₅S 380.81 Chlorobenzenesulfonyl-piperazine Sulfonyl group, increased polarity
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid [] C₁₁H₁₁NO₃ 205.21 Methylanilino, α,β-unsaturated double bond Conjugated enoic acid, planar structure
4-((3-(4-Methylpiperazine-1-carbonyl)phenyl)amino)-4-oxobutanoic acid [] C₁₆H₂₁N₃O₄ 319.36 Methylpiperazine carbonylphenyl Additional carbonyl on piperazine
Key Observations:

The sulfonyl group in [] increases molecular weight and polarity, which may impact solubility and membrane permeability . The α,β-unsaturated double bond in [] introduces rigidity and conjugation, affecting electronic properties and reactivity .

Heterocyclic Modifications: Piperazine rings in the target compound and analogs ([]) provide basic nitrogen centers for hydrogen bonding or ionic interactions.

Backbone Variations: The but-2-enoic acid backbone in [] vs. the saturated butanoic acid in the target compound influences conformational flexibility and metabolic stability .

Physicochemical and Crystallographic Properties

  • Crystal Packing : The target compound’s analog in [] forms dimeric chains via O–H···O and N–H···O hydrogen bonds, a feature critical for solid-state stability and solubility .
  • Solubility : The hydroxyphenyl group in [] increases hydrophilicity, contrasting with the more lipophilic methylpiperazinyl group in the target compound .

Biological Activity

4-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence various biological pathways, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical formula of 4-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid is C₁₅H₂₁N₃O₃, with a molecular weight of approximately 289.35 g/mol. The structure includes a piperazine ring, which is often associated with diverse pharmacological effects.

PropertyValue
Molecular FormulaC₁₅H₂₁N₃O₃
Molecular Weight289.35 g/mol
CAS Number724455-62-3
Hazard ClassificationIrritant

Antioxidant Activity

Research indicates that derivatives of piperazine compounds, including this specific compound, exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals that contribute to cellular damage. Studies employing the DPPH radical scavenging method demonstrated that similar compounds can effectively inhibit oxidative stress, suggesting potential protective effects against diseases linked to oxidative damage .

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes involved in inflammatory processes. Similar piperazine derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. The inhibition of COX-2, in particular, is associated with reduced inflammation and pain relief, making these compounds valuable in the development of anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives:

  • Antioxidant Evaluation : A study evaluating various piperazine derivatives found that certain compounds exhibited up to 50% inhibition of DPPH radicals at higher concentrations (1000 µg/mL). This suggests that structural modifications can enhance antioxidant capacity significantly .
  • Antimicrobial Testing : In vitro studies have demonstrated that piperazine derivatives possess broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to 4-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against tested strains .
  • Inflammatory Response Modulation : Research has indicated that piperazine-based compounds can modulate the production of pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in treating inflammatory diseases .

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